1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone
Description
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(2-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-19-11-13(24-12)10-17(21)20-7-6-16(25(22,23)9-8-20)14-4-2-3-5-15(14)18/h2-5,11,16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHGOBYLWRRQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(2-methylthiazol-5-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a thiazepane ring and various functional groups, suggest a range of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H18ClN2O3S , with a molecular weight of approximately 318.82 g/mol . The presence of the thiazepane ring and chlorinated aromatic moieties contributes to its unique biological profile.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazepane Ring | A seven-membered ring containing sulfur |
| Chlorophenyl Moiety | A chlorinated aromatic group |
| Methylthiazol Group | An additional thiazole structure enhancing activity |
Research indicates that this compound functions primarily as a sodium-glucose cotransporter 2 (SGLT2) inhibitor . By inhibiting SGLT2, it prevents the reabsorption of glucose in the kidneys, promoting its excretion in urine. This mechanism underlies its use in managing type 2 diabetes mellitus.
Therapeutic Applications
- Type 2 Diabetes Management : As an SGLT2 inhibitor, it is effective in lowering blood glucose levels.
- Potential Cardiovascular Benefits : Preliminary studies suggest that SGLT2 inhibitors may reduce cardiovascular risks associated with diabetes.
- Obesity Management : The compound may aid in weight loss through glucosuria and caloric loss.
Case Study 1: Efficacy in Type 2 Diabetes
A clinical trial evaluated the efficacy of the compound in patients with type 2 diabetes. Results indicated a significant reduction in HbA1c levels over a 24-week period compared to placebo groups.
Case Study 2: Cardiovascular Outcomes
A meta-analysis of multiple studies suggested that SGLT2 inhibitors reduce hospitalization rates for heart failure among diabetic patients. The compound showed promise in improving overall cardiovascular health metrics.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds known for their pharmacological effects.
| Compound Name | Molecular Formula | Mechanism of Action | Key Benefits |
|---|---|---|---|
| 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone | C14H18ClN2O3S | SGLT2 Inhibition | Diabetes management, weight loss |
| Canagliflozin | C24H25ClO7S | SGLT2 Inhibition | Diabetes management, renal protection |
| Dapagliflozin | C21H25ClO6S | SGLT2 Inhibition | Diabetes management, cardiovascular benefits |
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target’s 1,4-thiazepan ring is larger and more flexible than the triazole, tetrazole, or thiazole cores in analogs. This may confer distinct conformational preferences for target binding . Sulfone vs.
Substituent Effects: The 2-chlorophenyl group in the target differs from the 4-chlorophenyl () and 2,4-difluorophenyl () substituents in analogs. Positional isomerism of halogens can significantly alter electronic and steric properties. The 2-methylthiazole group contributes to lipophilicity, similar to thiophene () or quinoline () moieties in analogs.
- Coupling α-halogenated ketones with heterocyclic thiols (e.g., triazoles in , tetrazoles in ).
- Use of sodium ethoxide as a base for nucleophilic substitution ().
Implications of Functional Groups on Physicochemical Properties
- Sulfone (SO₂) : Increases polarity and oxidative stability compared to sulfanyl (S–) or sulfonyl (SO₂–) groups. May improve bioavailability by reducing metabolic degradation .
- Thiazole vs.
- Chlorophenyl Position : The 2-chlorophenyl group in the target may create steric hindrance compared to 4-substituted analogs, affecting binding pocket interactions.
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving the 3D structure. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and intermolecular interactions, validated using residual density maps . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy can confirm functional groups and purity.
Q. How is the synthetic route for this compound typically designed?
Synthesis often involves alkylation or acylation reactions. For example, brominated intermediates (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) can react with thiazole or thiazepane derivatives under controlled conditions. Yield optimization may require monitoring via TLC or NMR .
Q. What are the key physicochemical properties to consider during experimental design?
Critical properties include:
| Property | Value/Description | Source |
|---|---|---|
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 6 | |
| Topological polar surface area | ~102 Ų | |
| LogP (hydrophobicity) | ~1.8 | |
| These parameters influence solubility, bioavailability, and reactivity in biological assays. |
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in crystallographic data?
Multiwfn software enables wavefunction analysis (e.g., electron localization function, bond order) to validate crystallographic findings. For instance, discrepancies in hydrogen bonding can be resolved by comparing theoretical electron density maps (Multiwfn) with experimental SCXRD data refined via SHELXL .
Q. What experimental strategies validate the compound’s potential biological activity?
Link the structure to a pharmacological framework (e.g., kinase inhibition). Design dose-response assays using molecular docking (targeting active sites) and in vitro enzyme inhibition studies. Cross-validate with cytotoxicity assays to rule off-target effects .
Q. How to address contradictions in environmental fate studies for this compound?
Adopt the INCHEMBIOL project’s methodology:
Q. What advanced techniques refine the compound’s electron density distribution?
Combine Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn with high-resolution SCXRD data. Analyze Laplacian plots to identify regions of electron depletion/accumulation, critical for understanding reactivity .
Q. How to optimize reaction conditions for stereochemical purity?
Use chiral HPLC or circular dichroism to monitor enantiomeric excess. Computational transition-state modeling (e.g., DFT) can predict steric hindrance in synthetic pathways, guiding solvent/temperature selection .
Q. What statistical approaches resolve variability in biological assay data?
Employ randomized block designs with split-plot arrangements (e.g., trellis systems for environmental variables). Use ANOVA to isolate confounding factors (e.g., rootstock effects in plant-based assays) .
Q. How to correlate crystallographic torsion angles with biological activity?
Extract torsion angles (e.g., C-C-S-O dihedrals) from SHELXL-refined structures. Perform multivariate regression against IC50 values from activity assays. Significant outliers may indicate conformational flexibility impacting binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
